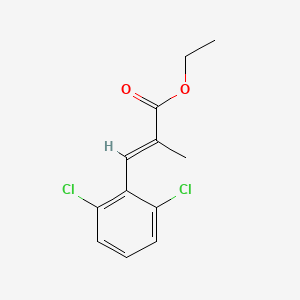

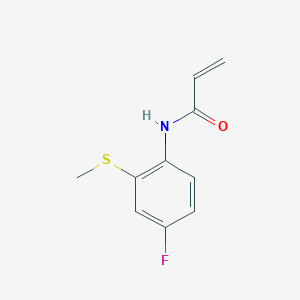

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of applications in organic synthesis and pharmaceutical chemistry. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are extensively studied. These compounds typically contain a core structure of an ethyl ester with various substituents that can influence their reactivity and physical properties .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reaction of lithium salts of ethyl cyanoacetate with substituted benzohydroximoyl fluorides , Ru-mediated coupling reactions , and multi-step synthetic routes starting from acetoacetic esters . For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate is achieved by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated precursor . Similarly, ethyl 2-cyano-3-alkoxypent-2-enoates are synthesized through a coupling reaction catalyzed by a ruthenium complex . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques, including IR, UV, and NMR spectroscopy, and confirmed by X-ray crystallography . For example, the compound in paper exists as the enamine tautomer in the solid state, with specific bond distances for the C=C and C–N bonds. The E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates have been separated and structurally determined, showcasing the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their functional groups and the presence of substituents. They can participate in various chemical reactions, such as condensation reactions to form heterocyclic systems . For instance, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate is used to prepare fused 3-aminopyranones and pyrimidinones . Similarly, methyl and phenylmethyl derivatives of related compounds are utilized in the synthesis of pyrido[1,2-a]pyrimidin-4-ones and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their stability, solubility, and reactivity. The steric hindrance around the tetrasubstituted alkene moiety can lead to structural distortion, as observed in the case of ethyl 2-cyano-3-alkoxypent-2-enoates . Additionally, the formation of hydrogen bonds, as seen in the compound from paper , can influence the compound's solid-state properties and its interactions with other molecules.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Compounds similar to Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate have been synthesized and characterized to understand their structural and chemical properties. For example, the synthesis and structural analysis of Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been described, providing insights into its crystal structure and spectrometric identification, which could be relevant for the study of similar compounds (Johnson et al., 2006).

Polymer Chemistry

Research has also focused on the synthesis of novel polymeric materials using related chemical structures. For instance, the development of polymeric amino protecting groups using monomers like 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate highlights the application of similar compounds in creating new materials with specific properties (Gormanns & Ritter, 1994).

Photochemistry

Another area of application is in the development of photochromic compounds, where the base-induced aerobic dimerization of related compounds has been explored to produce photoactive materials with desired properties. This approach can lead to new applications in light-sensitive materials and switches (Lvov et al., 2017).

Organic Synthesis

The versatility of similar compounds in organic synthesis has been demonstrated through the development of precursors for the synthesis of functionalized enynes and enediynes, showcasing the potential of these chemicals in creating complex organic molecules with specific configurations (Myers et al., 1989).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl (E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)7-9-10(13)5-4-6-11(9)14/h4-7H,3H2,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGSBHRZJHUFOR-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=CC=C1Cl)Cl)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)

![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)

![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)

![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)

![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)

![6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2520044.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)